molecular formula C16H12BrN3 B13141369 [3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)- CAS No. 821784-37-6

[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-

Cat. No.: B13141369
CAS No.: 821784-37-6
M. Wt: 326.19 g/mol
InChI Key: UBOMRLPHVBMOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields such as chemistry, biology, and materials science. The presence of the bromophenyl group and bipyridine moiety in its structure makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine typically involves the use of Suzuki cross-coupling reactions. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 3-bromophenylboronic acid and 3,4’-bipyridin-5-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate is commonly employed .

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine, often involves large-scale Suzuki coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines .

Scientific Research Applications

N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biological processes. Additionally, the bromophenyl group can participate in interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is unique due to the presence of both the bromophenyl group and the bipyridine moiety. This combination enhances its versatility and potential for various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

821784-37-6

Molecular Formula

C16H12BrN3

Molecular Weight

326.19 g/mol

IUPAC Name

N-(3-bromophenyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C16H12BrN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H

InChI Key

UBOMRLPHVBMOBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.